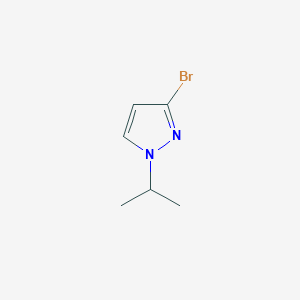

3-bromo-1-(propan-2-yl)-1H-pyrazole

Beschreibung

Overview of Pyrazole Derivatives in Modern Chemistry

Pyrazole derivatives have emerged as one of the most versatile and important classes of heterocyclic compounds in contemporary chemical research. These five-membered ring structures containing two adjacent nitrogen atoms have found extensive applications across multiple fields, ranging from pharmaceuticals to materials science. The fundamental pyrazole structure serves as a core motif for numerous biologically active compounds, with the presence of the carbon-nitrogen double bond functional group and two lone pairs of electrons on the nitrogen atoms making these compounds particularly significant in both coordination and medicinal chemistry.

The versatility of pyrazole derivatives stems from their ability to undergo various chemical modifications while maintaining their core biological activity. Recent synthetic advances have demonstrated that pyrazole compounds can be efficiently prepared through condensation reactions of beta-diketone derivatives with hydrazine hydrate, yielding compounds with diverse substitution patterns. These synthetic methodologies have enabled researchers to create extensive libraries of pyrazole derivatives, each with unique pharmacological profiles and chemical properties.

In medicinal chemistry applications, pyrazole derivatives have demonstrated remarkable therapeutic potential across multiple disease areas. These compounds exhibit a wide range of pharmacological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The structural diversity achievable within the pyrazole framework allows for fine-tuning of biological activity through strategic substitution patterns, making these compounds invaluable in drug discovery and development programs.

The significance of pyrazole derivatives extends beyond their biological activities to include their applications in materials chemistry and catalysis. Many pyrazole compounds have shown luminescent and fluorescent properties, with important applications as brightening agents and in electroluminescence devices. Additionally, some pyrazoles function as semiconductors, liquid crystals, and components in organic light-emitting diodes, demonstrating their versatility in technological applications.

Significance of Halogenated Pyrazoles

Halogenated pyrazole derivatives represent a particularly important subclass of pyrazole compounds, with halogen substitution significantly enhancing their biological activities and chemical properties. The incorporation of halogen atoms, particularly bromine, fluorine, and chlorine, into pyrazole structures has been shown to dramatically improve their pharmacological profiles and selectivity for specific biological targets.

Research has demonstrated that halogen substitutions play a major role in enzyme inhibition, particularly in monoamine oxidase inhibition studies. Halogenated pyrazolines have shown potent inhibitory activities against human monoamine oxidase A and B, with the potency influenced by the type and position of halogen substitution. Fluorine-containing compounds generally exhibit the highest potency, followed by chlorine and bromine derivatives, indicating a clear structure-activity relationship based on halogen electronegativity and size.

The mechanism by which halogens enhance biological activity involves multiple factors including electronic effects, steric considerations, and improved binding affinity to target proteins. Halogen atoms can participate in halogen bonding interactions with amino acid residues in protein active sites, providing additional stabilization for drug-target complexes. Furthermore, the increased lipophilicity imparted by halogen substitution often improves membrane permeability and bioavailability of the resulting compounds.

Industrial applications of halogenated pyrazoles have expanded significantly, with these compounds finding use as intermediates in pharmaceutical synthesis and as active ingredients in agrochemical formulations. The synthesis of halogenated pyrazole derivatives has been optimized through various methodologies, including direct halogenation reactions and cyclization approaches using halogenated precursors. These synthetic advances have made halogenated pyrazoles more accessible for research and commercial applications.

The development of efficient synthetic routes for producing halogenated pyrazoles has been a focus of recent research efforts. Novel methodologies have been developed to suppress isomer formation and achieve high yields through industrially practical reaction operations. These improvements in synthetic methodology have reduced production costs and improved the accessibility of halogenated pyrazoles for various applications.

Scope and Objectives of Research on 3-bromo-1-(propan-2-yl)-1H-pyrazole

The compound this compound represents a specific example of halogenated pyrazole chemistry that combines the beneficial effects of bromine substitution with the steric and electronic properties of isopropyl substitution. This compound, with molecular formula C₆H₉BrN₂ and molecular weight 189.05, exhibits unique chemical and biological properties that distinguish it from other pyrazole derivatives.

Current research objectives for this compound focus on understanding its structure-activity relationships and optimizing its synthesis for various applications. The compound features a bromine atom at the 3-position of the pyrazole ring, which provides an electron-withdrawing effect that can enhance biological activity. The isopropyl group at the 1-position contributes steric bulk that can influence selectivity and binding interactions with biological targets.

Synthetic studies on this compound have revealed important insights into the preparation of halogenated pyrazoles. The compound can be synthesized through various routes including direct bromination of isopropyl-substituted pyrazoles or cyclization reactions using appropriately substituted precursors. These synthetic approaches have been optimized to minimize side product formation and maximize yield under industrially viable conditions.

The biological activity profile of this compound has been investigated in the context of enzyme inhibition and antimicrobial activity. Related brominated pyrazole compounds have shown significant biological activities, suggesting that this specific derivative may possess similar or enhanced properties. The combination of bromine and isopropyl substitution creates a unique electronic and steric environment that may confer specific advantages in biological applications.

Structural characterization studies have provided detailed information about the molecular properties of this compound. The compound exhibits specific physical properties including a boiling point of 213.5±13.0°C at 760 mmHg and a density of 1.5±0.1 g/cm³. These physical properties are important for understanding the compound's behavior in various chemical and biological systems and for optimizing formulation and delivery strategies.

Eigenschaften

IUPAC Name |

3-bromo-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-5(2)9-4-3-6(7)8-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVGXZORKKMNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354706-35-6 | |

| Record name | 3-bromo-1-(propan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(propan-2-yl)-1H-pyrazole typically involves the bromination of 1-isopropyl-1{H}-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-1-(propan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-1-isopropyl-1{H}-pyrazole, while oxidation with potassium permanganate can produce this compound-5-carboxylic acid .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

3-Bromo-1-(propan-2-yl)-1H-pyrazole features a bromine atom at the 3-position and an isopropyl group at the 1-position of the pyrazole ring. The molecular formula is with a molecular weight of approximately 203.08 g/mol. The unique structure contributes to its reactivity and biological properties.

The synthesis of this compound can be achieved through various methods, including:

- Iron-Catalyzed Reactions : Utilizes diarylhydrazones and vicinal diols to produce substituted pyrazoles.

- Visible Light Catalysis : Enables efficient tandem reactions involving hydrazones and α-bromo ketones, producing trisubstituted pyrazoles under mild conditions .

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Anti-inflammatory : Compounds derived from the pyrazole nucleus have been shown to possess significant anti-inflammatory effects. For instance, a series of 3-substituted phenyl-pyrazoles was evaluated for their anti-inflammatory activity using carrageenan-induced edema models, demonstrating potent effects comparable to standard anti-inflammatory drugs like indomethacin .

- Antimicrobial : Studies have evaluated the antimicrobial properties of pyrazole derivatives against various bacterial strains (e.g., E. coli, Bacillus subtilis). A synthesized compound from this family showed promising results with significant inhibition rates .

- Anticancer : Pyrazole compounds have also been investigated for their anticancer potential. Certain derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents in oncology .

Case Studies

- Anti-inflammatory Activity : A study synthesized novel 1-thiocarbamoyl 3-substituted phenyl-pyrazole derivatives, which were tested for anti-inflammatory activity. Compounds showed comparable efficacy to indomethacin in reducing edema in animal models .

- Antimicrobial Efficacy : Another research effort focused on synthesizing 1-acetyl-3,5-diphenyl-pyrazole derivatives. These compounds were screened against Mycobacterium tuberculosis and various bacterial strains, revealing significant antimicrobial activity .

Agricultural Applications

This compound is also being explored for its potential as an agrochemical:

- Pesticide Development : As an intermediate in the synthesis of anthranilamide-based pesticides, this compound plays a crucial role in developing effective agricultural chemicals aimed at pest control. The efficient production methods ensure high purity and yield, making it suitable for industrial applications .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 3-bromo-1-(propan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-1-(3-chloropyridin-2-yl)-1H-Pyrazole

- Structure : Replaces the isopropyl group with a 3-chloropyridin-2-yl substituent.

- Key Differences :

- The 3-chloropyridinyl group enhances π-π stacking interactions in insecticidal target proteins, making this compound a critical scaffold in commercial insecticides like chlorantraniliprole and cyantraniliprole .

- Insecticidal Activity : Exhibits LC₅₀ values of 0.02–0.05 mg/L against Helicoverpa armigera and Plutella xylostella, significantly higher than alkyl-substituted analogs like 3-bromo-1-(propan-2-yl)-1H-pyrazole .

- Synthesis : Typically synthesized via nucleophilic substitution or cross-coupling reactions, leveraging the reactivity of the pyridinyl chloride group .

Data Table 1: Key Properties

4-Bromo-3-methoxy-1-phenyl-1H-Pyrazole

- Structure : Bromine at C-4, methoxy at C-3, and phenyl at N-1.

- Key Differences: The C-4 bromine and methoxy groups alter electronic distribution, reducing electrophilic reactivity compared to the C-3 bromine in the target compound.

- Spectroscopy : Distinct ¹H NMR signals at δ 7.4–7.6 (phenyl) and δ 3.8 (methoxy), differentiating it from alkyl-substituted analogs .

Data Table 2: Spectroscopic Comparison

3-Bromo-1-(difluoromethyl)-1H-Pyrazole

1-Benzyl-3-bromo-1H-Pyrazole

- Structure : Benzyl group at N-1.

- Synthetic Routes: Prepared via alkylation of 3-bromo-1H-pyrazole with benzyl bromide . Bioactivity: Limited insecticidal data; primarily used as a ligand in coordination chemistry .

Biologische Aktivität

3-Bromo-1-(propan-2-yl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a bromine atom at the 3-position, an isopropyl group at the 1-position, and a methyl group at the 5-position of the pyrazole ring. Its molecular formula is C₇H₈BrN₃, with a molecular weight of approximately 203.08 g/mol. The unique substitution pattern influences its reactivity and biological properties.

Biological Activities

Pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

- Anti-inflammatory : Pyrazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, compounds similar to this compound have demonstrated significant anti-inflammatory effects comparable to standard drugs like indomethacin .

- Anticancer : Research has indicated that certain pyrazole derivatives can inhibit cancer cell proliferation. For example, a study highlighted that pyrazole compounds could effectively inhibit various cancer cell lines, suggesting potential for development as anticancer agents .

- Antimicrobial : Pyrazoles are also recognized for their antimicrobial properties. Compounds with similar structures have shown efficacy against bacteria such as E. coli and Staphylococcus aureus, indicating that this compound may possess similar activity .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest:

- Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes involved in inflammation and cancer progression, such as COX and various kinases .

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, which is critical for their anticancer activity .

Data Table: Biological Activities of Pyrazole Derivatives

Case Studies

Case Study 1: Anti-inflammatory Activity

In a study evaluating various pyrazole derivatives for anti-inflammatory activity, it was found that compounds with electron-donating groups exhibited enhanced efficacy compared to those with electron-withdrawing groups. This suggests that the electronic properties of substituents significantly affect the biological activity of pyrazoles .

Case Study 2: Anticancer Potential

Another investigation focused on the cytotoxic effects of pyrazole derivatives on different cancer cell lines. The results indicated that certain compounds led to significant inhibition of cell growth in A549 (lung cancer) and MCF-7 (breast cancer) cell lines, demonstrating the potential of pyrazoles in cancer therapy .

Q & A

Q. What are the established synthetic routes for preparing 3-bromo-1-(propan-2-yl)-1H-pyrazole, and how do reaction conditions influence purity and yield?

- Methodological Answer : The synthesis of brominated pyrazoles typically involves nucleophilic substitution or coupling reactions. For example, bromination at the pyrazole ring can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). The propan-2-yl (isopropyl) substituent is often introduced via alkylation of the pyrazole nitrogen using 2-bromopropane or Mitsunobu conditions . Purity (>98%) is ensured through column chromatography or recrystallization, as noted in protocols for analogous compounds like 4-bromo-1-methyl-1H-pyrazole . Critical factors include temperature control (e.g., avoiding exothermic side reactions) and stoichiometric ratios to minimize byproducts like di-brominated species.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regioselectivity. For instance, the isopropyl group’s methyl protons appear as a septet (~1.4 ppm), while the pyrazole protons resonate between 6.5–8.5 ppm, depending on electronic effects .

- X-ray Crystallography : Resolves bond lengths and angles, as demonstrated for structurally similar compounds like 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, where Br–C bond lengths average 1.89 Å .

- HPLC-MS : Validates purity and molecular weight, with retention times calibrated against standards (e.g., >98% purity as in 4-bromo-1-methyl-1H-pyrazole ).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr gas during synthesis) .

- Spill Management : Neutralize brominated compounds with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer : A 2 factorial design evaluates variables like temperature, catalyst loading, and solvent polarity. For example, in analogous pyrazole syntheses, increasing temperature from 25°C to 80°C may improve yields by 30% but risk decomposition. Response surface methodology (RSM) can model interactions between variables, identifying optimal conditions (e.g., 60°C, 1.2 equiv NBS in DMF) to maximize yield and minimize side reactions .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) map reaction pathways. For Suzuki-Miyaura coupling, the bromine atom’s electrophilicity and steric hindrance from the isopropyl group influence oxidative addition rates. Transition state analysis (e.g., using Gaussian 16) can predict activation energies, guiding ligand selection (e.g., Pd(PPh) vs. XPhos) .

Q. How do substituent effects alter the biological activity of this compound analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Br) enhance binding to targets like kinases or GPCRs. For example, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole derivatives exhibit anti-inflammatory activity due to enhanced hydrophobic interactions with COX-2 . In vitro assays (e.g., IC measurements) combined with molecular docking (AutoDock Vina) validate these interactions .

Q. What analytical approaches resolve contradictions in reported spectral data for brominated pyrazoles?

- Methodological Answer : Contradictions often arise from solvent effects or tautomerism. For example, DMSO-d may stabilize keto-enol tautomers, shifting NMR peaks. Multi-technique validation (e.g., IR for functional groups, HRMS for exact mass) and comparison with crystallographic data (e.g., CCDC entries) resolve discrepancies .

Data Contradictions and Validation

Q. Why do reported melting points for brominated pyrazoles vary across studies?

- Methodological Answer : Variations (e.g., 72–79°C for 4-bromo-3-methylpyrazole ) stem from impurities or polymorphic forms. Differential scanning calorimetry (DSC) and hot-stage microscopy distinguish polymorphs, while recrystallization in solvents like ethanol/water mixtures standardizes melting ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.